N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core is then functionalized with various substituents to achieve the desired compound. Common synthetic routes include:
Nitration and Reduction: The benzothiadiazole core is nitrated and subsequently reduced to introduce amino groups.
Sulfonylation: The amino groups are then sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The sulfonylated benzothiadiazole is coupled with benzoyl chloride derivatives in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The benzoyl and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzoyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide
- **4-Aminobenzo-2,1,3-thiadiazole
- **Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Uniqueness
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of benzothiadiazole, sulfonyl, benzoyl, and morpholine groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C17H16N4O4S2 |
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Molecular Weight |
404.5g/mol |
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C17H16N4O4S2/c22-17(21-8-10-25-11-9-21)12-4-1-2-5-13(12)20-27(23,24)15-7-3-6-14-16(15)19-26-18-14/h1-7,20H,8-11H2 |
InChI Key |
RATQXYIMHHYOQT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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